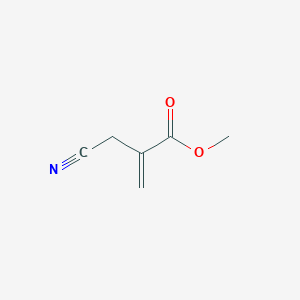

2-(Cyanomethyl)acrylic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

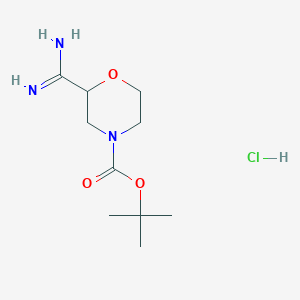

“2-(Cyanomethyl)acrylic acid methyl ester” is also known as “Acetic acid, cyano-, methyl ester” or “Methyl cyanoacetate”. It is an organic compound with the molecular formula C4H5NO2 . It is a colorless liquid with low viscosity .

Synthesis Analysis

The synthesis of “2-(Cyanomethyl)acrylic acid methyl ester” can be achieved through various methods. One such method involves the oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts . Another method involves the acylation of alcohols with acid anhydrides .Molecular Structure Analysis

The molecular structure of “2-(Cyanomethyl)acrylic acid methyl ester” consists of several functional groups: a methyl ester, a nitrile, and an alkene . The 3D structure of the compound can be viewed using Java or Javascript .Applications De Recherche Scientifique

Combustion Behaviors of Modified Polymers

Modified acrylates, such as those incorporating phosphorylamino groups, demonstrate enhanced flame retardance compared to their unmodified counterparts. This improvement is attributed to chemical modifications that lead to increased char production and reduced heat release during combustion, thereby inhibiting combustion processes (Joseph & Tretsiakova-McNally, 2012).

Fluorescent Probes for Cysteine Detection

Acrylic acid derivatives have been utilized to design fluorescent probes, such as Acrylic acid 3-acetyl-2-oxo-2H-chromen-7-yl ester (ACA), for the selective detection of cysteine. These probes offer high selectivity and the ability for naked-eye detection, demonstrating the utility of acrylic acid derivatives in biosensing applications (Dai et al., 2014).

Renewable Raw Materials for Chemical Industry

Cross-metathesis reactions involving fatty acid esters and methyl acrylate have been explored to synthesize α,ω-dicarboxylic acid esters, showcasing the potential of unsaturated esters as renewable monomers for the production of polymers and detergents (Rybak & Meier, 2007).

Characterization of Acrylate Polymer Main Chain Radicals

Studies on esters structurally similar to acrylate polymers, like methyl esters of Kemp's tri-acid, have shed light on the photochemistry and radical behavior of acrylate polymers, contributing to a better understanding of polymer stability and degradation processes (Lebedeva et al., 2009).

Fate and Aquatic Toxicity of Acrylic Esters

Research on acrylic acid and its esters has provided valuable data on their environmental fate, biodegradability, and aquatic toxicity. These studies are crucial for assessing the environmental impact of acrylic ester discharge and guiding regulatory policies for their safe use (Staples et al., 2000).

Propriétés

IUPAC Name |

methyl 2-(cyanomethyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(3-4-7)6(8)9-2/h1,3H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQCZSPDKPYILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)

![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)

![3-(4-Chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2665095.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)

![Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate](/img/structure/B2665097.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2665102.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2665105.png)